N-methyl-1H-indol-5-amine
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Overview
Description
N-methyl-1H-indol-5-amine: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a methyl group attached to the nitrogen atom and an amine group at the 5-position of the indole ring. Indoles are known for their biological activity and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to introduce the amine group at the 5-position of the indole ring.
Industrial Production Methods: Industrial production of N-methyl-1H-indol-5-amine typically involves large-scale application of the Fischer Indole Synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-1H-indol-5-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives such as N-methyl-1H-indol-5-one.
Reduction: Reduced forms such as this compound.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: N-methyl-1H-indol-5-amine is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules .
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in the development of new drugs and therapeutic agents .
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-methyl-1H-indol-5-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1H-indole-5-amine: Lacks the methyl group on the nitrogen atom, resulting in different chemical and biological properties.
N-methyl-1H-indole-3-amine: The amine group is at the 3-position instead of the 5-position, leading to different reactivity and applications.
Uniqueness: N-methyl-1H-indol-5-amine is unique due to the specific positioning of the methyl and amine groups on the indole ring. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
CAS No. |
149555-66-8 |
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Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-methyl-1H-indol-5-amine |
InChI |
InChI=1S/C9H10N2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6,10-11H,1H3 |
InChI Key |
UTIPTKYYZQIJLI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)NC=C2 |
Purity |
95 |
Origin of Product |
United States |
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